molecular formula C9H13N3O2 B1389258 2-(Diethylamino)pyrimidine-5-carboxylic acid CAS No. 927803-51-8

2-(Diethylamino)pyrimidine-5-carboxylic acid

Cat. No. B1389258
CAS RN: 927803-51-8
M. Wt: 195.22 g/mol
InChI Key: OACXBTKYFLQXJS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, which include “2-(Diethylamino)pyrimidine-5-carboxylic acid”, has been extensively studied. Various methods have been described, including the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines .


Molecular Structure Analysis

The molecular structure of “2-(Diethylamino)pyrimidine-5-carboxylic acid” consists of a pyrimidine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3 .


Chemical Reactions Analysis

Pyrimidines, including “2-(Diethylamino)pyrimidine-5-carboxylic acid”, are known to exhibit a range of pharmacological effects, including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Mechanism of Action

The mechanism of action of pyrimidines is attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

properties

IUPAC Name

2-(diethylamino)pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-3-12(4-2)9-10-5-7(6-11-9)8(13)14/h5-6H,3-4H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OACXBTKYFLQXJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC=C(C=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00654688
Record name 2-(Diethylamino)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Diethylamino)pyrimidine-5-carboxylic acid

CAS RN

927803-51-8
Record name 2-(Diethylamino)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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